molecular formula C13H17NO B1669626 Crotamiton CAS No. 483-63-6

Crotamiton

Cat. No.: B1669626
CAS No.: 483-63-6
M. Wt: 203.28 g/mol
InChI Key: DNTGGZPQPQTDQF-UHFFFAOYSA-N
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Description

Crotamiton is a chemical compound used primarily as a scabicidal and antipruritic agent. It is available in the form of a cream or lotion for topical application. This compound is a colorless to slightly yellowish oil with a faint amine-like odor. It is miscible with alcohol and methanol. The compound is used to treat scabies and relieve itching caused by various skin conditions, including sunburn and insect bites .

Scientific Research Applications

Crotamiton has several scientific research applications:

Mechanism of Action

Target of Action

Crotamiton primarily targets the scabies mite (Sarcoptes scabiei) . It is toxic to the mite and is used as a scabicidal agent . Additionally, it targets the Transient Receptor Potential Vanilloid 4 (TRPV4) channels, which are sensory ion channels expressed in the skin and primary sensory neurons .

Mode of Action

This compound acts as an antiparasitic agent, exerting its effect by being toxic to the scabies mite . It also relieves itching by producing what is called a counter-irritation . As this compound evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching . The exact mechanism through which this compound kills scabies is still unknown .

Biochemical Pathways

This compound is believed to inhibit the TRPV4 channels . This inhibition of TRPV4 channels is thought to contribute to the antipruritic effect of this compound . .

Pharmacokinetics

After topical application, this compound is absorbed systemically . Approximately 10% of the applied dose is absorbed when applied locally . The elimination half-life of this compound is 30.9 hours, and 4.8-8.8% is excreted in the urine .

Result of Action

The primary result of this compound’s action is the eradication of scabies and the relief of pruritus (itching of the skin) caused by scabies or sunburn . This compound’s inhibition of TRPV4 channels is believed to contribute to its antipruritic effect . After this compound washout, large TRPV4 currents are observed, suggesting pore dilation of TRPV4 in its uninhibited state .

Action Environment

This compound is a highly volatile substance . . The volatility of this compound could potentially influence its action, efficacy, and stability.

Safety and Hazards

Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing off with soap and plenty of water in case of skin contact .

Biochemical Analysis

Biochemical Properties

Crotamiton plays a significant role in biochemical reactions, particularly in its interaction with sensory ion channels. It is known to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel, which is expressed in the skin and primary sensory neurons . This inhibition likely contributes to its antipruritic effects. Additionally, this compound interacts with enzymes and proteins involved in the inflammatory response, although the exact nature of these interactions remains to be fully elucidated.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It is toxic to the scabies mite, Sarcoptes scabiei, and helps in eradicating the mite from the skin . In terms of cellular function, this compound influences cell signaling pathways by inhibiting TRPV4, which plays a role in sensory perception and inflammation . This inhibition can lead to reduced itching and inflammation, providing symptomatic relief to patients.

Molecular Mechanism

The molecular mechanism of this compound involves its action as an antiparasitic and antipruritic agent. Additionally, this compound produces a cooling effect as it evaporates from the skin, which helps to divert the body’s attention away from itching . This counter-irritation mechanism is a key aspect of its antipruritic action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is absorbed systemically after topical application, with an elimination half-life of approximately 30.9 hours . Over time, the stability and degradation of this compound can influence its efficacy and long-term effects on cellular function. Studies have shown that this compound can provide relief from itching for several hours after each application .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively relieves itching and eradicates scabies mites. At higher doses, this compound can cause skin irritation and other adverse effects . It is important to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. After topical application, approximately 10% of this compound is absorbed locally . It is metabolized and excreted primarily through the urine, with 4.8-8.8% of the absorbed dose being excreted

Transport and Distribution

This compound is transported and distributed within cells and tissues after topical application. It is miscible with alcohol and methanol, which aids in its absorption through the skin . The distribution of this compound within the body is not extensively studied, but it is known to be absorbed systemically and excreted through the urine .

Subcellular Localization

Its interaction with TRPV4 channels suggests that it may localize to areas where these channels are expressed, such as the skin and sensory neurons

Preparation Methods

Chemical Reactions Analysis

Crotamiton undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Crotamiton can be compared with other similar compounds used for treating scabies and pruritus:

    Permethrin: A widely used scabicidal agent that acts by disrupting the function of the nervous system in insects.

    Lindane: Another scabicidal agent that works by interfering with the neurotransmitter gamma-aminobutyric acid (GABA) in the nervous system of parasites.

    Benzyl Benzoate: Used to treat scabies and lice, it works by exerting a toxic effect on the parasites.

This compound is unique in its dual action as both a scabicidal and antipruritic agent, providing relief from itching while also eradicating the scabies mite .

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGGZPQPQTDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040664
Record name Crotamiton
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Crotamiton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.53e-01 g/L
Record name Crotamiton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching.
Record name Crotamiton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00265
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

483-63-6, 124236-29-9
Record name Crotamiton
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Record name Crotamiton
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Record name Crotamiton
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Record name Crotamiton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Ethyl-o-crotonotoluidide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Crotamiton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Details PhysProp
Record name Crotamiton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00265
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details PhysProp
Record name Crotamiton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Crotamiton?

A1: Research indicates that this compound directly interacts with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting its activity. [] This channel plays a role in itch sensations, and its inhibition likely contributes to the antipruritic effect of this compound.

Q2: How does this compound affect the TRPV4 channel?

A2: While the precise mechanism of inhibition requires further investigation, studies suggest that this compound might induce pore dilation of the TRPV4 channel upon washout. This phenomenon has been observed through increased cation influx and alterations in reversal potentials during patch-clamp experiments. []

Q3: Does this compound influence other itch pathways besides TRPV4?

A3: Yes, this compound has demonstrated an inhibitory effect on both histamine-dependent and histamine-independent itch pathways. In vitro studies show that it can suppress calcium influx induced by histamine, which typically signals through the H1R and TRPV1 receptors. Additionally, it blocks calcium influx caused by chloroquine, which is associated with the MRGPRA3 and TRPA1 receptors and is involved in histamine-independent itching. []

Q4: What is the chemical structure of this compound?

A4: this compound is an amide derivative of Crotonic acid and N-Ethyl-o-toluidine. Its chemical structure consists of a benzene ring substituted with an ethyl-amide and a but-2-enamide group. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H17NO, and its molecular weight is 203.28 g/mol. []

Q6: How stable is this compound in the environment?

A6: this compound exhibits high persistence in freshwater and coastal environments, making it a suitable marker for sewage contamination. It demonstrates conservative behavior across various salinity ranges and seasons. []

Q7: How is this compound absorbed by the body?

A7: this compound demonstrates rapid penetration into intact human skin following topical application, forming a drug reservoir within the skin for at least 24 hours. The drug gradually releases from this reservoir into the bloodstream. []

Q8: How do different topical formulations affect this compound absorption?

A8: Pharmacokinetic studies reveal adequate drug absorption from various commercially available topical formulations, including ointments, creams, and gels. These formulations effectively maintain a therapeutically relevant concentration in the skin for approximately 24 hours after application. []

Q9: What is the efficacy of this compound in treating scabies compared to other available treatments?

A9: Clinical trials indicate that this compound, while effective, exhibits lower efficacy compared to Permethrin in treating scabies. Studies show that topical Permethrin results in faster and higher cure rates compared to this compound. [, , , , ]

Q10: Is this compound effective against all stages of the scabies mite life cycle?

A10: While this compound demonstrates efficacy against scabies, research suggests it might not be equally effective against all stages of the mite's life cycle. The delay in clinical response observed in some studies suggests a potential lack of efficacy against certain developmental stages. []

Q11: Are there any reported cases of resistance to this compound?

A11: While not as prevalent as with other scabicides, some cases of scabies resistant to this compound treatment have been reported. []

Q12: What is the general safety profile of this compound?

A12: this compound is generally well-tolerated when applied topically. Studies in infants and young children show a favorable safety profile with minimal adverse effects reported, even after multiple applications. [, ]

Q13: What are the common formulations of this compound for topical administration?

A13: this compound is typically formulated as a 10% cream or lotion for topical application in the treatment of scabies. [, ]

Q14: Are there any specific formulation challenges associated with this compound?

A14: this compound, like many pharmaceuticals, requires specific formulation strategies to ensure stability, solubility, and bioavailability. Research highlights the importance of carefully selecting excipients and optimizing manufacturing processes to achieve a consistent and effective product. [, ]

Q15: What analytical methods are commonly used for the detection and quantification of this compound?

A15: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for detecting and quantifying this compound in various matrices, including pharmaceutical formulations and environmental samples. These methods allow for sensitive and selective analysis of the compound. [, ]

Q16: What are the challenges in analyzing this compound residues in water samples?

A16: Analyzing this compound residues in water samples can be challenging due to its low concentration and the complex matrix of environmental samples. Advanced techniques like Differential Pulse Polarography (DPP) are being explored to enhance sensitivity and selectivity in detecting trace amounts of this compound in water. []

Q17: What are some of the current research areas focusing on this compound?

A17: Current research on this compound encompasses various areas, including investigating the precise molecular mechanisms underlying its interaction with TRPV4 channels and exploring its potential in managing other pruritic conditions beyond scabies. [, , ]

Q18: Are there any promising derivatives or analogs of this compound being investigated?

A18: Yes, researchers are actively exploring structural modifications to the this compound molecule to potentially enhance its efficacy, safety, and pharmacokinetic properties. For example, the derivative JM03, created by replacing the ortho-methyl group with ortho-fluoro, showed improved lifespan-extending and stress resistance properties in C. elegans models. []

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